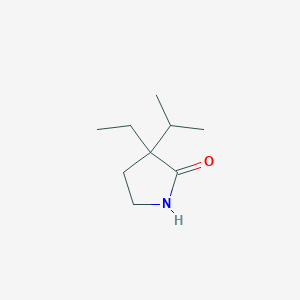
3-Ethyl-3-isopropylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-isopropylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family Pyrrolidinones are five-membered lactams, which are cyclic amides, and are known for their diverse biological activities and synthetic versatility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-isopropylpyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of suitable acyclic precursors with amines, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: β-Lactams or cyclopropylamides can undergo ring expansion reactions to form pyrrolidinones.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, desired purity, and production scale.
化学反応の分析
Types of Reactions
3-Ethyl-3-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
科学的研究の応用
3-Ethyl-3-isopropylpyrrolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-Ethyl-3-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A simpler derivative without the ethyl and isopropyl groups.
3-Iodopyrroles: Compounds with an iodine atom attached to the pyrrole ring.
Uniqueness
3-Ethyl-3-isopropylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
3-Ethyl-3-isopropylpyrrolidin-2-one, with the CAS number 175698-08-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a cyclic amine characterized by a pyrrolidine ring substituted with ethyl and isopropyl groups. Its molecular formula is C9H17N and it has a molecular weight of 141.24 g/mol. The unique structure contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways related to cell survival and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial properties.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. This suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
Neuroprotective Effects
Research into the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was measured using assays that quantify reactive oxygen species (ROS) levels, demonstrating a significant reduction compared to control groups.
特性
IUPAC Name |
3-ethyl-3-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-9(7(2)3)5-6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVWPBBTGYZTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













